molecular formula C18H12ClFN2S B11569206 2-(4-Chlorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

2-(4-Chlorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B11569206
M. Wt: 342.8 g/mol
InChI Key: BHSWXQATABOUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a chlorophenyl and a fluorophenyl group attached to the imidazo[2,1-b][1,3]thiazole core. It has garnered significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzylamine with 4-fluorobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to yield the desired imidazo[2,1-b][1,3]thiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C18H12ClFN2S

Molecular Weight

342.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H12ClFN2S/c19-14-5-1-12(2-6-14)9-16-10-22-11-17(21-18(22)23-16)13-3-7-15(20)8-4-13/h1-8,10-11H,9H2

InChI Key

BHSWXQATABOUTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.